molecular formula C17H22N2O2S B12239551 [2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol

[2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol

Cat. No.: B12239551
M. Wt: 318.4 g/mol
InChI Key: LQQXOABYSWODJF-UHFFFAOYSA-N
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Description

[2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group attached to the benzothiazole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves the coupling of aromatic aldehydes with o-aminothiophenols in an ethanol medium, stirred at 50°C for 1 hour . This method ensures the formation of the benzothiazole ring, which is a crucial structural component of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it into a more saturated form.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzothiazole carboxylic acids.

    Reduction: Formation of dihydrobenzothiazoles.

    Substitution: Formation of benzothiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has shown potential in biological studies, particularly in the development of antimicrobial agents. Its benzothiazole moiety is known for its activity against various microbial strains .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Benzothiazole derivatives have been studied for their anticancer, antiviral, and anti-inflammatory activities .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxy-1,3-benzothiazol-2-yl)ethanol
  • 2-(4-methoxy-1,3-benzothiazol-2-yl)propanoic acid
  • 2-(4-methoxy-1,3-benzothiazol-2-yl)butan-1-ol

Uniqueness

Compared to similar compounds, [2-(4-methoxy-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol features an octahydro-1H-isoindol moiety, which can significantly influence its chemical and biological properties

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

[2-(4-methoxy-1,3-benzothiazol-2-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol

InChI

InChI=1S/C17H22N2O2S/c1-21-13-6-4-7-14-15(13)18-16(22-14)19-9-12-5-2-3-8-17(12,10-19)11-20/h4,6-7,12,20H,2-3,5,8-11H2,1H3

InChI Key

LQQXOABYSWODJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC4CCCCC4(C3)CO

Origin of Product

United States

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